1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine
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Overview
Description
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused triazole and pyrimidine ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization using ammonium acetate (NH4OAc) as a catalyst . The reaction is carried out under reflux conditions in n-butanol (n-BuOH) for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, reflux conditions.
Reduction: Sodium borohydride, room temperature.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO), and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation, proliferation, and apoptosis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with applications in medicinal chemistry.
Uniqueness
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is unique due to its specific ring structure and the presence of methyl groups at positions 1 and 5. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
58950-31-5 |
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Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1,5-dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H9N5/c1-4-7-3-5-6(8-4)9-10-11(5)2/h3H2,1-2H3,(H,7,8) |
InChI Key |
VJPUSFDUOBAOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC2=C(N1)N=NN2C |
Origin of Product |
United States |
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